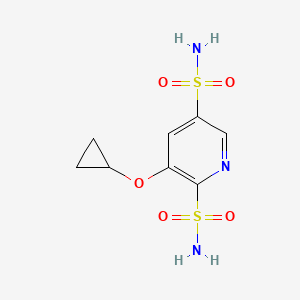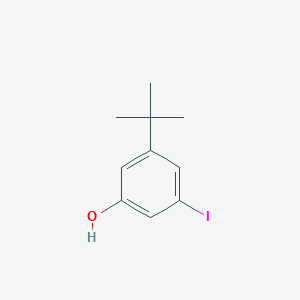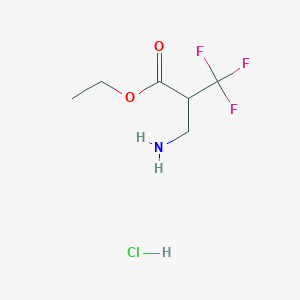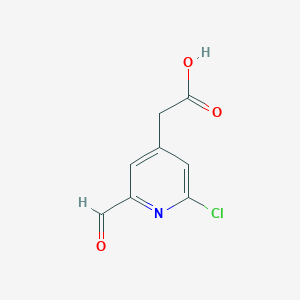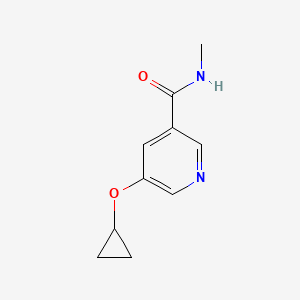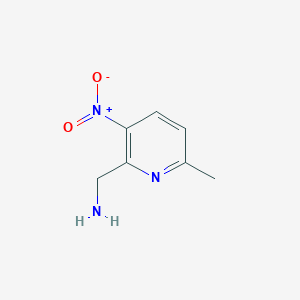
(6-Methyl-3-nitropyridin-2-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . This compound is a derivative of pyridine, characterized by the presence of a methyl group at the 6th position and a nitro group at the 3rd position on the pyridine ring, along with a methylamine group at the 2nd position. It is commonly used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE typically involves the nitration of 6-methylpyridine followed by the introduction of the methylamine group. One common method involves the reaction of 6-methylpyridine with nitric acid to form 6-methyl-3-nitropyridine. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methylamine group .
Industrial Production Methods: Industrial production of (6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE often involves large-scale nitration and amination processes. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.
化学反応の分析
Types of Reactions: (6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced to form 6-methyl-3-aminopyridine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Reduction: 6-methyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
(6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of (6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
6-Methyl-3-nitropyridine: Similar structure but lacks the methylamine group.
2-Amino-6-methyl-3-nitropyridine: Similar structure with an amino group instead of a methylamine group.
Uniqueness: (6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE is unique due to the presence of both the nitro and methylamine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
特性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC名 |
(6-methyl-3-nitropyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9N3O2/c1-5-2-3-7(10(11)12)6(4-8)9-5/h2-3H,4,8H2,1H3 |
InChIキー |
OTBBRMKDBQKANP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


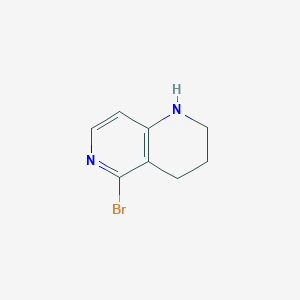

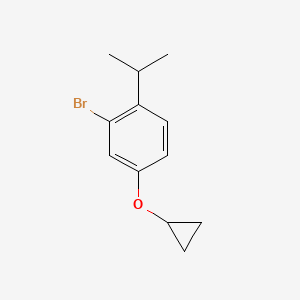
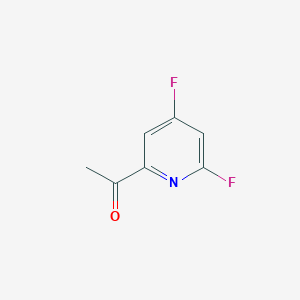
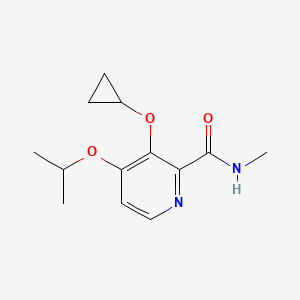
![[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14845911.png)
